molecular formula C12H18FNO B13246716 (2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine

(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine

Cat. No.: B13246716
M. Wt: 211.28 g/mol
InChI Key: FTOFEBZGTKSPEP-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine is a secondary amine featuring two distinct substituents: a 2-ethoxyethyl chain and a benzyl group substituted with a fluorine atom at the para position and a methyl group at the ortho position of the aromatic ring.

Key structural attributes:

  • 2-Ethoxyethyl group: Enhances solubility in polar solvents and may influence metabolic stability.
  • (4-Fluoro-2-methylphenyl)methyl group: Fluorine’s electronegativity and methyl’s steric effects could modulate receptor binding or pesticidal activity .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-ethoxy-N-[(4-fluoro-2-methylphenyl)methyl]ethanamine

InChI

InChI=1S/C12H18FNO/c1-3-15-7-6-14-9-11-4-5-12(13)8-10(11)2/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

FTOFEBZGTKSPEP-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C=C(C=C1)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares (2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine with analogous amines:

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point/Density (if available) Applications/Notes
This compound C₁₂H₁₆FNO 225.26 g/mol 2-ethoxyethyl, 4-fluoro-2-methylbenzyl N/A (estimated: ~200–220°C) Potential bioactive/pharmaceutical use
[2-(4-Fluorophenyl)ethyl][(4-methoxyphenyl)methyl]amine C₁₆H₁₈FNO 259.32 g/mol 4-methoxybenzyl, 4-fluorophenethyl N/A Receptor modulation studies
2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine C₉H₁₂FNO 169.20 g/mol 4-fluoro-2-methoxyphenethyl N/A Intermediate in drug synthesis
(2-Ethoxyethyl)(methyl)amine C₅H₁₃NO 103.16 g/mol 2-ethoxyethyl, methyl 193.43°C, density 0.8363 g/mL Solvent or ligand in coordination chemistry

Key Observations :

  • The 2-ethoxyethyl chain increases molecular weight and hydrophilicity compared to simpler amines like 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine.
  • Methyl or methoxy groups on aromatic rings influence steric hindrance and metabolic stability .
Example Syntheses of Similar Compounds:
  • N-Ethyl-1-(4-methoxyphenyl)propan-2-amine : Synthesized via reductive amination of 4-methoxyphenyl acetone with ethylamine and NaBH₄ .
  • (4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine : Formed by condensing 4-methoxybenzaldehyde with 4-fluoroaniline .

Critical Analysis of Divergences

  • Fluorine vs. Methoxy Substitution : Fluorine’s strong electron-withdrawing effect may increase oxidative stability compared to methoxy groups, which are electron-donating .
  • Steric Effects: The 2-methyl group on the benzyl ring in the target compound could hinder enzymatic degradation, prolonging half-life relative to non-methylated analogs .

Biological Activity

(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine is a compound characterized by its unique structural features, which include an ethoxyethyl group and a fluorinated aromatic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

The chemical formula for this compound is C12H16FNC_{12}H_{16}FN with a molecular weight of approximately 193.29 g/mol. The presence of the amine functional group enables nucleophilic reactions, while the fluorinated aromatic ring enhances its reactivity and lipophilicity, factors that are crucial for biological activity.

Property Details
Chemical Formula C12H16FNC_{12}H_{16}FN
Molecular Weight 193.29 g/mol
CAS Number 1247191-62-3
Functional Groups Amine, Ethoxy, Fluorobenzene

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Specifically, it may function as an inhibitor of certain enzymes or receptors involved in critical physiological processes. The fluorine atom in the aromatic ring is expected to enhance lipophilicity, facilitating cellular uptake and interaction with target sites.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antioxidant Activity : Compounds containing fluorinated aromatic rings have been shown to possess enhanced antioxidant properties due to their ability to scavenge free radicals.
  • Anti-inflammatory Effects : Some studies suggest that related compounds inhibit pro-inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes.
  • Antimicrobial Properties : The presence of the amine group may contribute to antimicrobial activity by disrupting microbial cell membranes.

Case Studies and Research Findings

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